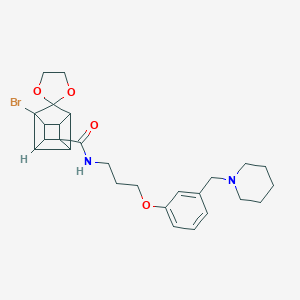

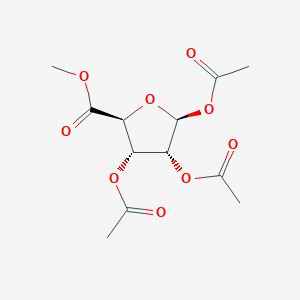

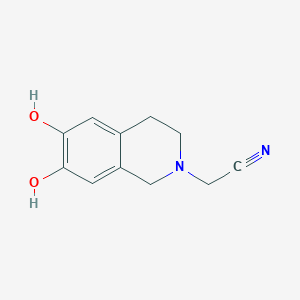

![molecular formula C28H29NO3 B138796 Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate CAS No. 239466-40-1](/img/structure/B138796.png)

Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, including Knoevenagel condensation, as seen in the preparation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These reactions typically use piperidine as a catalyst, indicating its role in facilitating the formation of carbon-carbon double bonds. Additionally, the synthesis of tritium-labeled piperidine derivatives, such as [3H]SNAP-5114, involves a two-step synthesis starting from a related ethyl piperidine-3-carboxylate derivative . These methods could potentially be adapted for the synthesis of "Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate."

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of piperidine derivatives, as demonstrated in the studies of various ethyl acetate compounds . These compounds often crystallize in monoclinic or triclinic space groups, with specific unit cell dimensions. The molecular structures are stabilized by various non-covalent interactions, such as hydrogen bonding and C-H...π interactions . The conformation around double bonds and the orientation of substituents are also key features observed in these structures .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including condensation and cyclization reactions . The presence of functional groups such as hydroxyl or amino groups can influence the reactivity and the outcome of these reactions. For instance, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate involves a condensation of ethyl 2-chloroacetate with a hydroxy group followed by a reduction step . These reactions are crucial for the modification of the piperidine ring and the introduction of various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of substituents such as triphenylmethyl groups can affect the compound's solubility, melting point, and stability. The crystal structure analysis provides insights into the solid-state properties, while spectroscopic methods like FT-IR, FT-Raman, and NMR are used to study the vibrational and electronic properties of these compounds . Additionally, some piperidine derivatives exhibit biological activities, such as antimicrobial and antitumor effects, which are related to their chemical properties .

Applications De Recherche Scientifique

Synthesis of Complex Compounds

Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate is involved in the synthesis of novel organic compounds, such as the esters of piperidine series, which include hydroxy acids and their derivatives. For instance, the methyl ester of a new hydroxy acid within the piperidine series has been prepared, showcasing the compound's role in creating substituted pyridines and other heterocyclic compounds (Prostakov et al., 1970).

Crystal and Molecular Structure Analysis

The compound also finds use in crystallography for understanding the structural aspects of similar organic molecules. Studies involving the crystal structures of related piperidine derivatives shed light on the conformational variations and molecular packing influenced by different substituents and functional groups, which are crucial for designing drugs and materials with desired properties (Raghuvarman et al., 2014).

Asymmetric Synthesis and Chiral Building Blocks

In the realm of asymmetric synthesis, derivatives of Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate serve as chiral building blocks. They are instrumental in the enantioselective synthesis of alkaloids and other biologically active compounds, demonstrating the compound's versatility in creating optically active molecules with potential pharmaceutical applications (Hirai et al., 1992).

Propriétés

IUPAC Name |

ethyl (2E)-2-(4-hydroxy-1-tritylpiperidin-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO3/c1-2-32-27(31)20-22-21-29(19-18-26(22)30)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,20,26,30H,2,18-19,21H2,1H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLQGUYINSNRGP-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(CCC1O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CN(CCC1O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629498 | |

| Record name | Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate | |

CAS RN |

239466-40-1 | |

| Record name | Ethyl (2E)-2-[4-hydroxy-1-(triphenylmethyl)-3-piperidinylidene]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239466-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

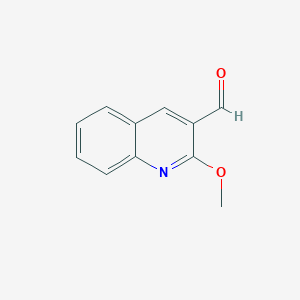

![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)

![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)